4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride is C13H18Cl2N2O3. The average mass is 293.147 Da and the monoisotopic mass is 292.038147 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride include a molecular weight of 258.70 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass is 258.0771200 g/mol and the monoisotopic mass is 258.0771200 g/mol . The topological polar surface area is 67.1 Ų .Scientific Research Applications
Respiratory and Circulatory Effects
Carbetidine HCI, which shares structural similarities with 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride, was studied for its effects on respiratory and circulatory systems. It was investigated in various laboratory animals and in humans, particularly in the context of anesthesia supplementation (Crawford & Foldes, 1959).
Pharmacological Effects
Optically active derivatives similar in structure to 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride have been synthesized and evaluated for pharmacological effects such as antihypertensive impact on rats and inhibition of certain cellular interactions (Ashimori et al., 1991).
Anticancer Agents
Compounds including 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride or its derivatives have been investigated for their potential as anticancer agents. Their effects on the proliferation of cultured cells and survival rates in leukemia-bearing mice were significant (Temple et al., 1983).
Sigma-1 Receptor Probes
Derivatives of 4-(phenoxymethyl)piperidines, structurally related to 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride, have been developed as potential ligands for δ receptors. They were used in in vivo studies to explore receptor interactions in adult male rats (Waterhouse et al., 1997).
Neuropharmacology
A compound closely related to 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride was tested for its effects on feeding behavior, indicating potential applications in neuropharmacology and obesity treatment (Massicot et al., 1984).
Antitussive Drug Impurity Analysis
Cloperastine hydrochloride, a piperidine derivative, was analyzed for impurities, providing insights into the chemical analysis and safety evaluation of related compounds (Liu et al., 2020).
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, suggesting potential applications in treatments for conditions like dementia (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
Novel derivatives of 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride were explored for their cytotoxicity and potential as anticancer agents. These studies help in understanding the drug's mechanism and efficacy (Dimmock et al., 1998).
Selective Serotonin Reuptake Inhibitor
Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used in the treatment of various anxiety disorders. This provides insight into the neurological applications of similar compounds (Germann et al., 2013).
Reactivity with Ascorbic Acid
Studies on the reactivity of piperidine nitroxyl radicals with ascorbic acid may offer insights into the antioxidant properties and applications in biological systems of related compounds (Kinoshita et al., 2009).
Styrene Copolymerization
Research into the synthesis and copolymerization of trisubstituted ethylenes, including oxy ring-substituted octyl phenylcyanoacrylates, can provide insights into the polymerization properties of similar compounds (Zeidan et al., 2021).
properties
IUPAC Name |
4-[2-(4-chloro-2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3.ClH/c14-11-1-2-13(12(9-11)16(17)18)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEALDYOCIYPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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